Pefloxacin mesylate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pefloxacin Mesylate Dihydrate solubility DMSO

Solubility Data Overview

The table below summarizes the available quantitative solubility data for Pefloxacin Mesylate Dihydrate.

| Source | Solubility in DMSO | Solubility in Water | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Selleckchem [1] | 9 mg/mL (19.33 mM) | 67 mg/mL | 465.49 g/mol | 149676-40-4 |

| MedChemExpress [2] | 12.5 mg/mL (29.11 mM) | ≥ 100 mg/mL (232.85 mM) | 429.46 g/mol | 70458-95-6 |

| TargetMol [3] | 4.3 mg/mL (10 mM) | 61 mg/mL (142.04 mM) | 429.46 g/mol | 70458-95-6 |

Note that the molecular weight and CAS number differ because "Pefloxacin Mesylate" and "this compound" are related but distinct chemical entities. The dihydrate form includes two additional water molecules, which increases its molecular weight [1] [4].

Experimental Protocols for Stock Solution Preparation

Here are detailed methodologies for preparing stock solutions in DMSO, adapted from the supplier instructions.

General Handling Instructions

- Fresh DMSO: Use fresh, dry DMSO, as the compound is hygroscopic (absorbs moisture from the air), which can reduce its solubility over time [1] [2].

- Sonication: Gentle warming in a sonicating water bath (37°C) is recommended to aid dissolution [3].

- Clarification: Ensure the solution is clear and no particulate matter remains before use.

Protocol from Selleckchem [1]

For a 10 mM stock solution in DMSO:

- Calculate the mass of this compound needed. For example, to make 1 mL of a 10 mM solution: (10 mM × 0.001 L) × 465.49 g/mol = 4.65 mg of compound.

- Add 4.65 mg of the compound to a volumetric vial.

- Add 1 mL of fresh, dry DMSO to the vial.

- Vortex or gently warm and sonicate until completely dissolved.

Protocol for In Vivo Formulation (from MedChemExpress) [2]

This protocol prepares a homogeneous solution for animal studies using sequential co-solvents.

- Prepare a DMSO master liquid: Dissolve Pefloxacin Mesylate in DMSO to a concentration of 12.5 mg/mL.

- Take 100 µL of the DMSO master liquid.

- Add 400 µL of PEG300 and mix evenly until clear.

- Add 50 µL of Tween-80 and mix evenly until clear.

- Finally, add 450 µL of saline to bring the total volume to 1 mL. The resulting working concentration is 1.25 mg/mL.

Physicochemical Properties and Solubility Context

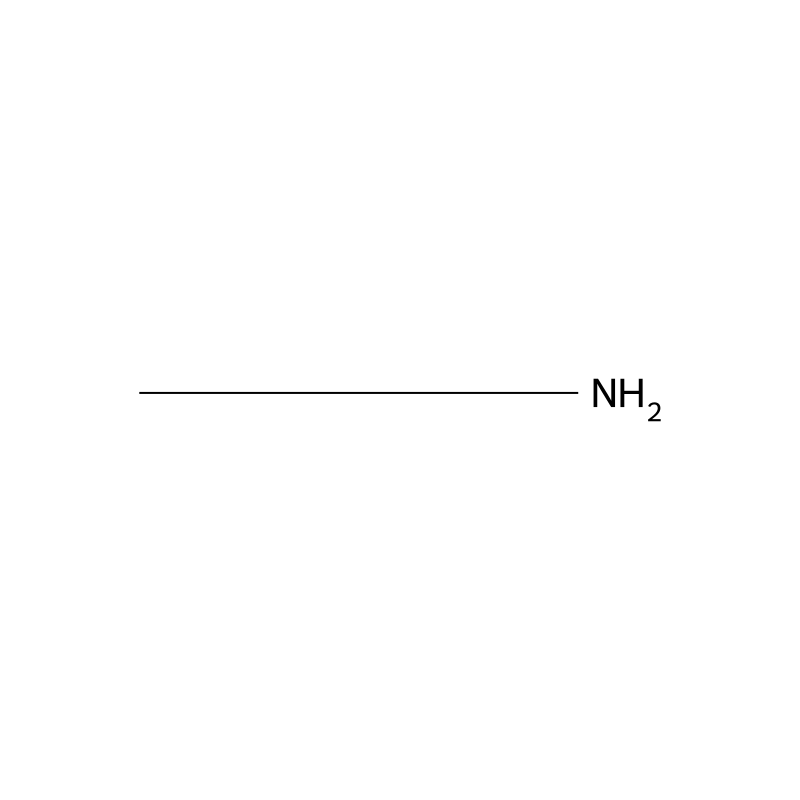

The following diagram illustrates the key molecular features of Pefloxacin that influence its solubility and biological activity.

Key functional groups influencing Pefloxacin's solubility and activity.

- Mechanism of Action: Pefloxacin is a broad-spectrum fluoroquinolone antibiotic. It kills bacteria by inhibiting two essential bacterial enzymes, DNA gyrase (Topoisomerase II) and Topoisomerase IV, which are critical for DNA replication and repair [1] [2]. The presence of a carboxylic acid group and a basic methylpiperazine group in its structure gives it amphoteric properties, meaning it can act as both an acid and a base. This contributes to its good solubility in both aqueous and certain organic solvents [5].

- Solubility Classification: According to research on solubility classification, a compound with an aqueous solubility greater than 0.3 mg/mL is generally considered to have "high solubility" [6]. The reported aqueous solubility of this compound (61-67 mg/mL) far exceeds this threshold, classifying it as a highly soluble compound [1] [3].

References

- 1. This compound | Topoisomerase inhibitor [selleckchem.com]

- 2. Pefloxacin mesylate (Pefloxacinium mesylate) | Antibiotic [medchemexpress.com]

- 3. Pefloxacin Mesylate | Antibiotic | Topoisomerase [targetmol.com]

- 4. This compound [go.drugbank.com]

- 5. A perception into binary and ternary copper (II) complexes [bmcchem.biomedcentral.com]

- 6. Novel high/low solubility classification methods for new ... [sciencedirect.com]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal action stems from its ability to interfere with bacterial type II topoisomerases [1].

- Primary Enzyme Targets: Its main targets are DNA gyrase and topoisomerase IV [2] [3]. These enzymes are crucial for DNA replication, transcription, and repair. While they are structurally and mechanistically similar, their primary functions differ:

- DNA Gyrase: Introduces negative supercoils into DNA and relieves torsional stress that accumulates ahead of replication forks and transcription complexes [2]. It is often the primary target in Gram-negative bacteria [1].

- Topoisomerase IV: Decatenates (untangles) interlinked daughter chromosomes after DNA replication, which is essential for chromosome segregation during cell division [2]. It is often the primary target in Gram-positive bacteria [1].

- Mechanism of Inhibition: Quinolones like pefloxacin act as topoisomerase poisons [2]. They do not simply block the enzymes' activity but stabilize an intermediate complex where the topoisomerase is covalently bound to DNA with double-strand breaks. This stabilization prevents the resealing of DNA breaks, and when the replication machinery collides with these stabilized complexes, it results in lethal double-stranded DNA breaks and bacterial cell death [2] [3].

The diagram below illustrates how pefloxacin disrupts this process.

Key Pharmacokinetic and Physicochemical Properties of Pefloxacin

The following table summarizes the core properties that influence pefloxacin's efficacy and clinical application [4] [1] [5].

| Property | Description |

|---|---|

| Drug Class | Synthetic broad-spectrum fluoroquinolone antibiotic [1] |

| Molecular Formula | C17H20FN3O3 [1] |

| Primary Targets | DNA gyrase (subunit A) and Topoisomerase IV (subunit A) [1] |

| Oral Bioavailability | Well absorbed from the gastrointestinal tract [4] [1] |

| Protein Binding | 20-30% [1] |

| Half-Life | 8.6 hours (range 6.2 - 12.4 hours) [4] [1] |

| Metabolism | Hepatic; primary metabolites are norfloxacin and pefloxacin N-oxide [1] |

| Key Contraindications | Children/adolescents under 18, patients with history of tendinopathy or seizures, hypersensitivity to quinolones [5] |

Mechanisms of Resistance to Quinolones

Bacterial resistance to pefloxacin and other fluoroquinolones is a significant clinical concern and occurs through several key mechanisms [3]:

- Chromosomal Mutations: The most common mechanism involves mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, parE). These mutations, particularly in the Quinolone Resistance-Determining Region (QRDR) of gyrA and parC, reduce the binding affinity of the drug [2] [3].

- Plasmid-Mediated Resistance: Though less common, plasmids can carry genes that confer resistance:

- Efflux Pump Overexpression: Bacteria can upregulate membrane proteins that actively pump quinolones out of the cell, reducing the intracellular drug concentration to sub-lethal levels [2] [3].

Experimental and Research Context

For researchers, understanding the experimental basis for these mechanisms and the compound's properties is crucial.

- Molecular Docking and In Silico Studies: Advanced computational methods like molecular docking are used to investigate the binding interactions between fluoroquinolones and their enzyme targets. These studies help visualize how drugs like pefloxacin fit into the enzyme-DNA complex and how resistance-conferring mutations can disrupt this binding [6].

- Structure-Activity Relationship (SAR): Research on quinolone analogs has established that specific structural features are critical for potency. For pefloxacin, the fluorine atom at the 6-position and the 4-methylpiperazine group at the 7-position are key modifications that enhance its broad-spectrum activity and pharmacokinetic profile [7] [3].

Important Considerations and Future Directions

- Clinical Pharmacokinetics: Pefloxacin's pharmacokinetics are significantly altered in patients with liver insufficiency and in the elderly, necessitating dosage adjustments. Its pharmacokinetics, however, are minimally altered in patients with impaired renal function [4].

- Drug Interactions: Pefloxacin is known to interact with several other compounds. It can interact with antacids containing cations (aluminum, magnesium, calcium) which chelate the drug and significantly reduce its absorption. It also interacts with drugs like theophylline and cimetidine at hepatic sites [4].

- Future Strategies: The rise in resistance drives research into novel inhibitors that can overcome common resistance mechanisms. Strategies include developing new quinolone analogs, compounds that target different sites on the gyrase/topoisomerase IV complex, and efflux pump inhibitors [8].

References

- 1. : Uses, Interactions, Pefloxacin of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pefloxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 5. Pefloxacin - an overview [sciencedirect.com]

- 6. Insights into DNA gyrase inhibition using in silico molecular ... [sciencedirect.com]

- 7. Synthesis and structure-activity relationships of novel ... [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibitors in Antibacterial Therapy [bocsci.com]

Pefloxacin mesylate dihydrate NMR spectral features

NMR Spectral Data

The key experimental data comes from a study that analyzed the compound in DMSO-d₆ solution [1]. The tables below summarize the assigned chemical shifts for both proton (¹H) and carbon (¹³C) nuclei.

Table 1: Assigned ¹H-NMR Chemical Shifts in DMSO-d₆ [1]

| Proton Group | Chemical Shift (δ, ppm) |

|---|---|

| COOH | 15.19 (broad) |

| H₂ᵢₙₜₑʳ (H5) | 8.71 |

| NHₙ₊ (piperazinyl) | 9.10 (broad) |

Table 2: Assigned ¹³C-NMR Chemical Shifts in DMSO-d₆ [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C4 (Carbonyl) | 177.26 |

| C5 | 110.33 |

| C11 | 140.12 |

Experimental Methodology

The identified study used standard NMR methods to assign these shifts, though precise step-by-step instructions are not provided in the search results [1].

- Sample Preparation: The compound was dissolved in DMSO-d₆ for analysis.

- NMR Techniques: The structural analysis and signal assignment were performed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional homo- and heteronuclear NMR methods.

Molecular Structure & Relationships

The following diagram illustrates the core fluoroquinolone structure of pefloxacin and the key atoms for which NMR data was identified, helping to visualize the data in the tables above.

Research Context and Applications

The provided NMR data is not just for identification; it was used to explore deeper structure-property relationships, which is crucial in pharmaceutical development [1].

- Correlations with Molecular Properties: The study found that the chemical shifts of specific protons (like H5 and COOH) and carbons (like C4 and C11) showed strong statistical correlations (collinear relationships) with calculated molecular descriptors. These included parameters like topological polar surface area (TPSA) and lipophilicity (miLogP) [1].

- Correlations with Drug-Likeness: Furthermore, these NMR shifts were also correlated with various drug-likeness scores, such as Kinase Inhibitor-likeness (KI-ls) and Nuclear Receptor Ligand-likeness (NRL-ls). This suggests that NMR features can be a valuable tool in the early stages of drug development for predicting a compound's potential biological activity profile [1].

A Path Forward for Your Research

The search results confirm that while key NMR data exists, obtaining a full experimental protocol for pefloxacin mesylate dihydrate will likely require more specialized sources.

- Consult Specialized NMR Databases: For a more complete set of chemical shifts or a reference spectrum, consider searching specialized nuclear magnetic resonance spectral databases.

- Review Related Fluoroquinolone Studies: The methodology from [2] discusses the use of ¹⁹F NMR for metabolic studies of fluorinated drugs like pefloxacin. Exploring similar studies on related fluoroquinolones (e.g., ciprofloxacin, trovafloxacin) may provide analogous experimental details that can be adapted.

References

Pefloxacin Mesylate Dihydrate molecular descriptors

Molecular Descriptors and Chemical Data

The table below consolidates the fundamental molecular and chemical identifiers for Pefloxacin Mesylate Dihydrate, which are crucial for database searches, regulatory filings, and computational modeling.

| Descriptor Category | Details for this compound |

|---|---|

| Systematic IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonic acid dihydrate [1] |

| CAS Registry Number | 149676-40-4 [2] [1] [3] |

| Molecular Formula | C17H20FN3O3 · CH4O3S · 2H2O [2] [4] [5] |

| SMILES Notation | O.O.CS(O)(=O)=O.CCN1C=C(C(O)=O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3 [3] [6] |

| InChI Key | LEULAXMUNMRLPW-UHFFFAOYSA-N [1] [3] [6] |

| Average Molecular Weight | 465.49 g/mol [1] [4] |

| Monoisotopic Mass | 465.158114211 g/mol [1] |

| Pharmacopoeia Status | European Pharmacopoeia (EP) Reference Standard [3] |

Predicted Physicochemical Properties

The following table lists key predicted physicochemical properties that influence the compound's behavior in biological systems, such as solubility, membrane permeability, and bioavailability.

| Property | Predicted Value | Source/Prediction Method |

|---|---|---|

| logP (Partition Coefficient) | 0.88 [1] | Chemaxon |

| Water Solubility | 1.23 mg/mL [1] | ALOGPS |

| pKa (Strongest Acidic) | 5.66 [1] | Chemaxon |

| pKa (Strongest Basic) | 6.47 [1] | Chemaxon |

| Physiological Charge | -1 [1] | Chemaxon |

| Polar Surface Area (PSA) | 64.09 Ų [1] | Chemaxon |

| Rule of Five Compliance | Yes [1] | - |

| Hydrogen Bond Acceptor Count | 6 [1] | - |

| Hydrogen Bond Donor Count | 1 [1] | - |

Experimental Protocol: Toxicity Assessment in Zebrafish Embryos

For researchers studying ecotoxicology or developmental toxicity, the following validated protocol using zebrafish embryos as a model organism can be directly applied [7].

- Test Organism: Wild-type zebrafish (Danio rerio). The study used embryos from spawns with a fertilization rate higher than 95% [7].

- Exposure Setup:

- Test Compound: this compound (≥99% purity) stock solution (0.1 mol/L in ultrapure water), stored at 4°C [7].

- Reconstituted Buffer (RB): Used as the exposure and control medium, prepared according to ISO 6341-1982 standards [7].

- Exposure Design: Six embryos were incubated in 1.0 mL of solution. Both a control group (in RB only) and experimental groups (in different PFLX concentrations) were run with 5 replicates each (30 embryos per group) [7].

- Culture Conditions: Incubated at 26 ± 0.5°C with a 12-hour light/12-hour dark photoperiod. Embryos were not fed during the experiment [7].

- Endpoint Measurements:

- Embryo Mortality: Recorded daily. Death was judged by the absence of a heartbeat, body movements, and reaction to stimulation [7].

- Hatching Rate: Monitored and recorded [7].

- Heart Rate: Measured in randomly selected embryos/larvae [7].

- Teratogenic Effects: Malformations and developmental abnormalities were observed and recorded [7].

- Analytical Verification: The study used HPLC with a fluorescence detector and a C18 reversed-phase column to confirm exposure concentrations [7].

- Ethical Note: Post-experiment, zebrafish were euthanized by overexposure to tricaine mesylate (0.3 mg/mL), in accordance with American Veterinary Medical Association (AVMA) guidelines [7].

Mechanism of Action Workflow

The diagram below illustrates the key steps in the antibacterial mechanism of this compound, from cellular entry to bacterial cell death.

This workflow is consistent with findings that pefloxacin is "strongly bactericidal," causing DNA strand breaks and inducing the SOS response that ultimately leads to filamentation and cell death [4].

Research Applications and Handling Notes

- Primary Research Use: An analog of norfloxacin and a broad-spectrum fluoroquinolone antibacterial. It is highly active against Staphylococcus aureus, E. coli, other enterobacteria, and Pseudomonas aeruginosa [2] [3] [6].

- In Vitro Solubility:

- Storage and Handling: The product should be stored tightly closed at 2-8°C and is light sensitive [3] [6] [5]. As a pharmaceutical primary standard, it is intended for use in laboratory tests as prescribed by the European Pharmacopoeia [3].

References

- 1. This compound [go.drugbank.com]

- 2. This compound [toxby.design]

- 3. Pefloxacin mesilate dihydrate [sigmaaldrich.com]

- 4. This compound | Topoisomerase inhibitor [selleckchem.com]

- 5. This compound [goldbio.com]

- 6. Pefloxacin 149676-40-4 [sigmaaldrich.com]

- 7. Toxic Effects and Mechanism of Pefloxacin on the Early ... [mdpi.com]

Pefloxacin Mesylate Dihydrate pharmacokinetics in animals

Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of pefloxacin mesylate across different animal species.

| Parameter | Broiler Chickens (Oral, 10 mg/kg) [1] | Broiler Chickens (IV, 10 mg/kg) [1] | Goats (Oral, 20 mg/kg) [2] | Goats (IV, 10 mg/kg) [2] |

|---|---|---|---|---|

| Absorption Half-life (t½α) | 0.87 ± 0.07 h | Not Applicable | 0.82 ± 0.40 h | Not Applicable |

| Time to Max Concentration (Tmax) | 2.01 ± 0.12 h | Not Applicable | 2.3 ± 0.7 h | Not Applicable |

| Max Concentration (Cmax) | 4.02 ± 0.31 µg/mL | Not Applicable | 2.22 ± 0.48 µg/mL | Not Applicable |

| Elimination Half-life (t½β) | 13.18 ± 0.82 h | 8.44 ± 0.48 h | 2.91 ± 0.50 h | 1.12 ± 0.21 h |

| Volume of Distribution (Vdss) | Not Reported | Not Reported | Not Reported | 1.08 ± 0.09 L/kg |

| Bioavailability (F) | 70 ± 2% | Not Applicable | 42% ± 5.8% | Not Applicable |

Experimental Protocols

The following methodologies are commonly used in pharmacokinetic and tissue distribution studies of pefloxacin mesylate.

HPLC-Based Bioanalysis for Pharmacokinetics [3] [1]

This method is used to quantify pefloxacin and its metabolites in biological samples like plasma and tissues.

- Experimental Workflow: The process involves sample collection, preparation, and analysis via High-Performance Liquid Chromatography (HPLC).

Flowchart of the HPLC-based bioanalysis workflow for pefloxacin.

- Animal Dosing and Sample Collection: Chickens received a single oral dose of pefloxacin mesylate at 10 mg/kg body weight [1]. Blood samples were collected via brachial vein cannulation at predetermined time points post-administration (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma was separated by centrifugation and stored at -45°C until analysis [1].

- Sample Preparation: Plasma samples underwent liquid-liquid extraction. A sample was mixed with methylene chloride and a sodium phosphate buffer (pH 7.5). After mechanical shaking and centrifugation, the organic phase was collected. This step was repeated, and the pooled organic phases were back-extracted with sodium hydroxide. The final aqueous phase was used for HPLC analysis [1].

- HPLC Analysis:

- Apparatus: Shimadzu system with a C18 column and a spectrofluorimetric detector [1].

- Mobile Phase: A mixture of acetonitrile, sodium acetate, citric acid, trimethylamine, and water (pH 4.8) [1].

- Detection: Fluorescence detection with excitation at 330 nm and emission at 440 nm [1].

- Quantification: Concentrations of pefloxacin and its metabolite, N-demethyl pefloxacin (norfloxacin), were determined using external standard calibration curves, demonstrating excellent precision, reproducibility, and stability [3] [1].

Tissue Distribution Study Design [3]

This protocol assesses the penetration and persistence of the drug in various organs.

- Experimental Workflow: The study involves administering the drug to multiple groups of animals and harvesting tissues at different time points.

Flowchart of the tissue distribution study design for pefloxacin.

- Study Design: Chickens were randomly assigned to multiple experimental groups (one control and several treatment groups). The treatment groups received a single oral dose of pefloxacin mesylate and were humanely sacrificed at different, pre-determined time points after administration [3].

- Tissue Collection and Analysis: Upon sacrifice, blood and various tissues (e.g., liver, kidney, crureus muscle, brain, testes, ovaries, pancreas) were harvested immediately. The drug concentrations in these tissues were then determined using the validated HPLC method described above [3].

- Key Findings: The study found that pefloxacin reaches peak concentrations in most tissues within 1-2 hours post-administration. The highest levels were found in the liver and kidney, indicating significant accumulation in excretory organs. Clearance rates were higher in tissues like muscle, brain, gonads, and pancreas compared to others [3].

Mechanism of Action and Pharmacokinetic Relationships

Pefloxacin is a fluoroquinolone antibiotic. Its bactericidal effect is due to the inhibition of two bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, repair, and transcription [1] [4]. This mechanism contributes to its broad-spectrum activity.

- Distribution & Efficacy: The drug's ability to penetrate cells and achieve high tissue-to-plasma ratios is a key pharmacokinetic feature that underpins its efficacy, particularly against intracellular pathogens [5]. Studies show it penetrates well into most tissues, including lung and kidney, achieving concentrations that often exceed those in plasma [5].

- Metabolism: Pefloxacin undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involve modifications of its piperazinyl ring, producing several metabolites, including N-demethyl pefloxacin (norfloxacin, which has antibacterial activity) and pefloxacin N-oxide [1].

Important Safety and Interaction Considerations

- Tissue Residues: A withdrawal period of 7 days is recommended for meat in poultry to ensure drug residues have cleared to safe levels [6].

- Drug Interactions: Pefloxacin's effectiveness can be reduced if administered concurrently with compounds containing divalent or trivalent cations (e.g., iron, magnesium, aluminum, or zinc), which chelate the drug and impair its absorption [4] [6]. It also inhibits the metabolism of theophylline and caffeine, potentially leading to increased levels of these drugs [4].

- Contraindications: It is contraindicated in animals with a known hypersensitivity to quinolones. Its use in laying hens may reduce egg production [6].

References

- 1. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Pefloxacin in Goats after Intravenous ... [bohrium.com]

- 3. and tissue distribution of Pharmacokinetics in... pefloxacin mesylate [pubmed.ncbi.nlm.nih.gov]

- 4. Pefloxacin - an overview [sciencedirect.com]

- 5. Pefloxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 6. (Veterinary) | Indications... | MedEx Pefloxacin Mesylate Dihydrate [medex.com.bd]

Pefloxacin metabolic pathway N-demethyl pefloxacin

Metabolic Pathways and Pharmacokinetics

| Parameter | Details |

|---|---|

| Primary Metabolic Site | Piperazinyl ring [1] [2] |

| Major Metabolites | Norfloxacin (N-desmethyl pefloxacin) [1] [3] [2], Pefloxacin N-oxide [1] [2] |

| Norfloxacin Antibacterial Activity | Active [1] [3] |

| Pefloxacin N-oxide Antibacterial Activity | Low activity [1] |

| Extent of Metabolism | Extensive (85-90%) [1] |

| Protein Binding | 20-30% [3] |

| Pharmacokinetic Parameter | Pefloxacin (Human Data) | Norfloxacin (as Metabolite) |

|---|---|---|

| Elimination Half-life (t½β) | 8.6 - 13.7 hours [3] [4] | 10.93 hours (in broiler chickens) [1] |

| Reported Plasma CMAX (after 10 mg/kg oral dose in broiler chickens) | 4.02 ± 0.31 µg/mL [1] | 0.19 ± 0.01 µg/mL [1] |

| Metabolite-to-Parent Drug Ratio in Plasma | -- | Approximately 5% [1] |

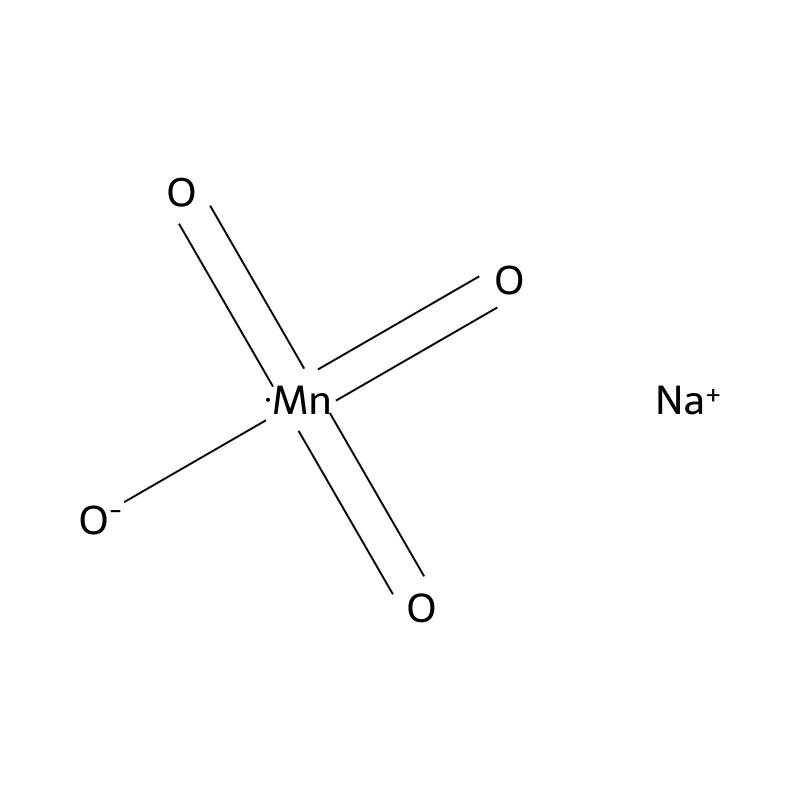

The relationship between pefloxacin and its major metabolites can be visualized as follows:

Figure 1: The primary and secondary metabolic pathways of pefloxacin.

Experimental Protocol for Metabolic Kinetic Analysis

The following is a summarized methodology from a study in broiler chickens, which provides a model for obtaining the quantitative data presented above [1].

1. Animal Model and Dosing

- Subjects: Healthy male broiler chickens.

- Study Design: Single-dose, two-way crossover (IV & oral) with a washout period.

- Dosage: 10 mg/kg Body Weight.

- Administration: Intravenous (IV) via brachial vein and oral via gavage into the crop.

2. Sample Collection

- Blood Sampling: Serial blood samples are collected via cannula from the brachial vein at predetermined times post-dose (e.g., 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

- Plasma Separation: Blood samples are centrifuged (e.g., 1,500 g for 10 min). The resulting plasma is stored frozen (e.g., -45°C) until analysis.

3. Analytical Method: HPLC with Fluorescence Detection

- Sample Extraction: Plasma samples are extracted with methylene chloride in a sodium phosphate buffer (pH 7.5). The organic phase is then back-extracted with sodium hydroxide.

- HPLC Setup:

- Column: Nucleosil C18 column.

- Mobile Phase: Acetonitrile and sodium acetate/citric acid/trimethylamine buffer (pH 4.8).

- Flow Rate: 2 mL/min.

- Detection: Fluorescence detector (excitation 330 nm, emission 440 nm).

- Quantification: Concentrations of pefloxacin and norfloxacin are determined using external calibration curves from spiked plasma standards.

4. Pharmacokinetic Analysis

- Plasma concentration-time data is analyzed using non-compartmental methods or by fitting to a pharmacokinetic model (e.g., a two-compartment open model).

- Key parameters are calculated: Cmax, Tmax, elimination half-life (t½β), area under the curve (AUC), and oral bioavailability (F).

Clinical and Research Implications

- Renal Impairment: In patients with severe renal impairment, the N-oxide metabolite accumulates, though it lacks significant antibacterial activity. Dosing may require adjustment in this population [5].

- Cystic Fibrosis (CF): Population pharmacokinetic studies show that the bioavailability and non-renal clearance of pefloxacin are comparable between CF patients and healthy volunteers. However, renal clearance of pefloxacin is approximately 53% higher in CF patients [4].

- Persister Cell Formation: Research on Clostridioides difficile indicates that exposure to high concentrations of pefloxacin can trigger the formation of persister cells—a dormant, antibiotic-tolerant subpopulation that may contribute to recurrent infections [6].

- Phototoxicity and Degradation: Pefloxacin is photodegradable. Under UVA exposure, it can generate reactive oxygen species (ROS) and cause photogenotoxicity, which is an important consideration for its photosafety profile [2].

References

- 1. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [frontiersin.org]

- 2. Under ambient UVA exposure, pefloxacin exhibits both ... [sciencedirect.com]

- 3. Pefloxacin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Comparable Bioavailability and Disposition of Pefloxacin in ... [mdpi.com]

- 5. Steady-state levels of pefloxacin and its metabolites in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Pefloxacin on Clostridioides difficile R20291 Persister ... [pmc.ncbi.nlm.nih.gov]

Pefloxacin Mesylate Dihydrate drug-likeness parameters

Core Drug-Likeness and Pharmacokinetic Parameters

The following tables summarize the key chemical, physical, and pharmacokinetic data for Pefloxacin Mesylate Dihydrate, which are crucial for early-stage drug development assessments.

| Property | Value / Description | Source / Context |

|---|---|---|

| Molecular Formula | C₁₇H₂₀FN₃O₃·CH₄O₃S·2H₂O | [1] [2] [3] |

| CAS Number | 149676-40-4 | [1] [2] [3] |

| Molecular Weight | 465.49 g/mol | [1] [2] [3] |

| Solubility (Water) | 67 mg/mL (in vitro batch) | [1] |

| Solubility (DMSO) | ~9 mg/mL (~19.33 mM) | [1] |

| Lipophilicity (logP) | 0.88 (Predicted) | [2] |

| pKa (Strongest Acidic) | 5.66 (Predicted) | [2] |

| pKa (Strongest Basic) | 6.47 (Predicted) | [2] |

| Physiological Charge | -1 (Predicted) | [2] |

| Rule of Five | Yes (Compliant) | [2] |

| Bioavailability | ~70% (Oral, in broiler chickens) | [4] |

| Parameter | Value (IV) | Value (Oral) | Source |

|---|---|---|---|

| Absorption Half-Life (t½a) | -- | 0.87 ± 0.07 h | [4] |

| Time to Max Concentration (Tₘₐₓ) | -- | 2.01 ± 0.12 h | [4] |

| Max Concentration (Cₘₐₓ) | -- | 4.02 ± 0.31 µg/mL | [4] |

| Elimination Half-Life (t½β) | 8.44 ± 0.48 h | 13.18 ± 0.82 h | [4] |

| Major Metabolite | N-demethyl pefloxacin (Norfloxacin) | N-demethyl pefloxacin (Norfloxacin) | [4] |

| Metabolite Half-Life (t½β) | -- | 10.93 ± 0.80 h | [4] |

Mechanism of Action and Metabolic Pathway

Pefloxacin is a broad-spectrum bactericidal agent belonging to the fluoroquinolone class. Its primary mechanism involves inhibiting bacterial topoisomerase II (DNA gyrase), an essential enzyme for DNA supercoiling and replication. This inhibition prevents the resealing of DNA nicks, leading to irreversible DNA damage and bacterial cell death [4] [1].

After administration, the drug undergoes metabolism, primarily through the demethylation of its piperazinyl ring, to form its major active metabolite, N-demethyl pefloxacin (Norfloxacin) [4]. The following diagram illustrates the metabolic pathway and mechanism of action.

Key Experimental Methodologies

For researchers looking to replicate or design studies, here are summaries of key methodologies from the literature.

In Vivo Pharmacokinetic Study (Broiler Chickens) [4]

- Dosing: Single 10 mg/kg BW IV (brachial vein) and oral (crop gavage) doses.

- Sample Collection: Serial blood samples drawn at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

- Modeling: Plasma concentration-time data were fitted to a two-compartment open model.

HPLC Analysis of Pefloxacin and Metabolite [4]

- Apparatus: HPLC system with spectrofluorimetric detector (λ_ex=330 nm, λ_em=440 nm).

- Column: Nucleosil C18 column (5 µm, 12.5 cm x 0.4 cm).

- Mobile Phase: Acetonitrile/sodium acetate-citric acid buffer with trimethylamine (pH 4.8).

- Sample Prep: Liquid-liquid extraction of plasma with methylene chloride, back-extraction into 0.5M NaOH.

- Validation: Method validated for linearity, accuracy, precision, LOD, and LOQ per EU requirements.

Forced Oxidative Degradation Study [5]

- Oxidizing Agent: 4,4'-azobis(4-cyanopentanoic acid) (ACVA), a radical initiator.

- Analysis: RP-HPLC-DAD method for quantifying pefloxacin and its degradation products.

- Kinetics: Reaction found to follow second-order kinetics.

- Activity Assessment: TLC-direct bioautography used to evaluate retained antibacterial activity of oxidation products against E. coli.

Conclusion and Research Implications

The data confirms that this compound possesses several favorable drug-like properties, including good solubility, compliance with the Rule of Five, and high oral bioavailability [4] [2]. Its pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life, and the formation of an active metabolite, supports its potential for once-daily dosing regimens in systemic infections [4].

For continued research, key areas include:

- Advanced Formulations: Exploring options like liposomes to potentially enhance delivery and efficacy [6].

- Stability Profiling: Conducting systematic forced degradation studies under ICH guidelines to identify and characterize impurities, ensuring product safety and quality [5].

- Toxicology Assessment: Further investigating the developmental and cardiovascular toxicity signals observed in non-mammalian models [7].

References

- 1. This compound | Topoisomerase inhibitor [selleckchem.com]

- 2. This compound [go.drugbank.com]

- 3. This compound [toxby.design]

- 4. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]

- 5. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA [mdpi.com]

- 6. Formula, preparation method and use of pefloxacin ... [patents.google.com]

- 7. Toxic Effects and Mechanism of Pefloxacin on the Early ... [mdpi.com]

Pefloxacin Mesylate Dihydrate storage conditions stability

Storage Specifications

The table below summarizes the storage conditions found in the search results.

| Condition | Specification | Source |

|---|---|---|

| Temperature | Store at 2-8°C [1] | GoldBio |

| Light | Protect from light [1] [2] | GoldBio, MedEx |

| Environment | Store in a cool and dry place [2] | MedEx |

| Handling | Keep all medicines out of the reach of children [2] | MedEx |

Stability and Analytical Insights

While direct stability studies on Pefloxacin Mesylate Dihydrate are limited in the search results, several related scientific findings provide context for its stability profile.

- Susceptibility to Oxidation: Research on fluoroquinolones, including pefloxacin, shows that they are susceptible to oxidative degradation. One study using the radical initiator ACVA (4,4′-azobis(4-cyanopentanoic acid)) to model oxidation found that the degradation of pefloxacin follows second-order kinetics [3]. This implies that its degradation rate depends on the concentration of both the drug and the oxidizing agent.

- Degradation Products with Activity: The same oxidative degradation study identified that the main oxidation products of pefloxacin likely retained antibacterial activity against E. coli, as evaluated by TLC-direct bioautography [3]. This is a critical consideration for drug development and quality control.

- Environmental Stability and Toxicity: Pefloxacin is considered a pseudo-persistent organic pollutant. Its half-life is approximately 10.6 days in surface water and can be as long as 580 days in soil [4]. This environmental persistence underscores the inherent stability of the molecule under certain conditions and also points to its potential ecological toxic effects [4].

Experimental Protocol for Forced Oxidative Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance. The following workflow outlines a protocol adapted from a study on fluoroquinolone oxidation [3].

Experimental workflow for forced oxidative degradation study

Key Steps and Methodologies:

- Reaction Setup: Prepare a solution of this compound and introduce the radical initiator ACVA. The concentration of ACVA and the drug should be controlled to achieve measurable degradation [3].

- Incubation Parameters: Incubate the mixture under varied conditions of time and temperature to study the kinetics of the reaction. The study indicated the reaction is second-order [3].

- Sample Analysis:

- RP-HPLC-DAD: Use a validated Reverse-Phase High-Performance Liquid Chromatography method with a Diode-Array Detector to separate and quantify pefloxacin and its degradation products. The method should be validated as per ICH guidelines [3].

- UHPLC-MS/MS: Employ Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry to identify the molecular weights and propose structures for the degradation products [3].

- Activity Assessment: Use Thin-Layer Chromatography-Direct Bioautography (TLC-DB) to evaluate whether the degradation products retain antibacterial activity. In this technique, the developed TLC plate is immersed in a bacterial suspension (e.g., E. coli), incubated, and then treated with a tetrazolium salt (MTT). Antibacterial compounds appear as clear zones of inhibited growth against a colored background [3].

Critical Gaps and Further Research

The available information has significant limitations for a comprehensive technical guide:

- Lack of Comprehensive Data: The search results lack detailed quantitative stability data under various stress conditions (e.g., hydrolysis, photolysis, thermal degradation) and over a range of pH values.

- Formulation Stability: There is no information on the stability of pefloxacin in different pharmaceutical formulations or its compatibility with common excipients.

- Validated Stability-Indicating Methods: While an HPLC method is mentioned, a full method validation report as per ICH Q2(R1) is not provided in the searched content.

To overcome these gaps, I suggest you:

- Consult primary pharmacopoeias like the United States Pharmacopeia (USP) or British Pharmacopoeia (BP) for monographs on Pefloxacin Mesylate.

- Search specialized pharmaceutical science databases for detailed forced degradation studies and analytical method development papers.

- Review regulatory submission documents (like FDA's Drugs@FDA) for extensive stability data from manufacturers.

References

Technical Analysis of Pefloxacin and Norfloxacin: Structural Analog Relationship and Therapeutic Implications

Introduction and Structural Relationship

Pefloxacin and norfloxacin represent second-generation fluoroquinolone antibiotics that share a fundamental quinolone core structure while exhibiting strategically different substituents that significantly influence their biological activity. These compounds belong to a class of synthetic antibacterial agents characterized by a fluorine atom at position 6 of the quinolone nucleus, which enhances their pharmacokinetic profile and antibacterial potency against a broad spectrum of pathogens. The structural relationship between these analogs demonstrates the medicinal chemistry principle of targeted molecular modification to optimize drug properties, wherein pefloxacin can be viewed as an advanced derivative of norfloxacin with specific alterations that enhance its therapeutic performance.

The core chemical structures of both compounds feature the essential fluoroquinolone elements: a carboxylic acid group at position 3, a keto group at position 4, and the characteristic fluorine atom at position 6, which collectively form the pharmacophoric elements necessary for antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV. The critical structural distinction lies at the N-1 position of the quinolone ring, where norfloxacin bears an ethyl group while pefloxacin contains a 4-methylpiperazine moiety. This modification endows pefloxacin with altered physicochemical properties, including enhanced lipophilicity and improved tissue penetration, while maintaining the fundamental mechanism of action shared by fluoroquinolone antibiotics [1] [2].

Table 1: Fundamental Structural Characteristics of Pefloxacin and Norfloxacin

| Feature | Pefloxacin | Norfloxacin |

|---|---|---|

| Chemical Formula | C₁₇H₂₀FN₃O₃ | C₁₆H₁₈FN₃O₃ |

| Molecular Weight | 333.36 g/mol | 319.33 g/mol |

| IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

| N-1 Substituent | Ethyl | Ethyl |

| C-7 Substituent | 4-methylpiperazin-1-yl | Piperazin-1-yl |

The following diagram illustrates the structural relationship and key modifications between norfloxacin and pefloxacin:

Figure 1: Structural derivation pathway from norfloxacin to pefloxacin through C-7 substituent optimization, resulting in enhanced pharmacological properties

Antibacterial Activity and Efficacy Comparison

In Vitro and In Vivo Antibacterial Activity

The antibacterial potency of pefloxacin and norfloxacin has been extensively evaluated through both in vitro and in vivo studies, demonstrating their efficacy against a broad spectrum of Gram-negative and Gram-positive pathogens. Structure-activity relationship (SAR) analyses indicate that antibacterial potency is greatest when specific substituents are incorporated at critical positions on the quinolone core. Particularly significant is the finding that compounds featuring a methylamino group at position 1 and either a 4-methyl-1-piperazinyl or 1-piperazinyl group at position 7 exhibit optimal antibacterial activity. Derivatives possessing these structural features, specifically the 1-methylamino analogues of pefloxacin and norfloxacin (designated as compounds 16 and 21 in primary literature), demonstrate comparable in vitro and in vivo antibacterial potency to these established agents [3].

The in vitro activity of amifloxacin (compound 16), which is structurally related to pefloxacin, against Escherichia coli Vogel strain demonstrates significant potency with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. This potency translates effectively to in vivo models, as evidenced by a PD50 value in mice of 1.0 mg/kg when administered orally and 0.6 mg/kg when administered subcutaneously. These values represent the dose required to protect 50% of test animals from infection-induced mortality and highlight the compound's excellent bioavailability and tissue penetration [3]. The presence of a fluorine atom at the 6-position of the quinoline ring system, common to both pefloxacin and norfloxacin, has been identified as a critical determinant of their enhanced antibacterial activity and improved pharmacokinetic profile compared to non-fluorinated quinolones [4].

Clinical Comparative Studies

Clinical evidence from direct comparisons of these antibiotics provides compelling data regarding their relative efficacies in therapeutic settings. A 1992 clinical trial comparing norfloxacin and pefloxacin for antibacterial prophylaxis in granulocytopenic cancer patients demonstrated superior performance of pefloxacin across multiple clinical endpoints. The study involved 136 patients randomly selected to receive either norfloxacin or pefloxacin following cytostatic treatment. Results indicated that 31 patients in the pefloxacin group remained afebrile compared with only 19 in the norfloxacin group (p = 0.045), suggesting enhanced protective efficacy against infection-related fever episodes [5].

Microbiologically documented infections provided further evidence of pefloxacin's advantage, with 24 confirmed infections occurring in 67 patients receiving norfloxacin compared to only 12 infections in 69 patients receiving pefloxacin (p = 0.015). Perhaps most significantly, the incidence of Gram-negative bacilli infections was dramatically reduced in the pefloxacin group, with only one case observed compared to seven in the norfloxacin group (p = 0.019). These findings led researchers to conclude that pefloxacin represents a superior antibacterial agent to norfloxacin for prophylactic use in neutropenic cancer patients, based on both microbiological and clinical outcome measures [5].

Table 2: Comparison of Antibacterial Efficacy Between Norfloxacin and Pefloxacin

| Parameter | Norfloxacin | Pefloxacin | Significance |

|---|---|---|---|

| In Vitro MIC vs E. coli (μg/mL) | 0.25 [3] | 0.25 [3] | Comparable |

| In Vivo PD50 in Mice (mg/kg, oral) | 1.0 [3] | 1.0 [3] | Comparable |

| Afebrile Patients in Clinical Trial | 19/67 (28.4%) | 31/69 (44.9%) | p = 0.045 [5] |

| Microbiologically Documented Infections | 24/67 (35.8%) | 12/69 (17.4%) | p = 0.015 [5] |

| Gram-negative Bacilli Infections | 7/67 (10.4%) | 1/69 (1.4%) | p = 0.019 [5] |

Pharmacological Properties and Safety Profile

ADME Properties and Physicochemical Characteristics

The absorption, distribution, metabolism, and excretion (ADME) profiles of pefloxacin and norfloxacin exhibit both similarities and differences that influence their clinical application. Both compounds demonstrate good oral absorption, though pefloxacin is noted to be particularly well-absorbed by the oral route, contributing to its favorable bioavailability. Protein binding studies indicate that pefloxacin exhibits approximately 20-30% binding to plasma proteins, which facilitates substantial free drug availability for antibacterial activity. A particularly distinguishing feature of pefloxacin is its extended elimination half-life of approximately 8.6 hours, which permits less frequent dosing compared to some earlier fluoroquinolones and supports sustained antibacterial coverage [1].

The metabolic pathways of these compounds also demonstrate important distinctions. Pefloxacin undergoes significant hepatic metabolism, with primary metabolites including pefloxacin N-oxide and norfloxacin. This biotransformation to norfloxacin is particularly noteworthy as it represents an activation pathway wherein the parent compound generates another therapeutically active fluoroquinolone. This metabolic relationship creates a unique prodrug-like characteristic for pefloxacin, wherein administration yields both the parent compound and an active metabolite with complementary antibacterial profiles. In contrast, norfloxacin follows different metabolic pathways without generating pefloxacin as a metabolite [1].

The physicochemical properties of these fluoroquinolones significantly influence their biological behavior. As diprotic molecules containing both acidic and basic functional groups, fluoroquinolones can exist in four protonated forms depending on environmental pH: cationic, zwitterionic, neutral, and anionic. The equilibrium between these forms is pH-dependent, with the isoelectric point representing the pH where zwitterions and neutral molecules reach their highest concentrations. Neutral molecules demonstrate the lowest solubility in aqueous environments but higher solubility in non-polar media like lipid cell membranes, thereby facilitating cellular penetration and bioavailability. Conversely, zwitterionic forms exhibit greater affinity for polar environments, enabling efficient penetration through bacterial cell wall pores followed by binding to bacterial gyrase targets [4].

Toxicity and Adverse Effect Profile

The safety and tolerability of pefloxacin and norfloxacin have been evaluated through both clinical observations and experimental models, revealing a characteristic fluoroquinolone toxicity profile with some agent-specific distinctions. Documented adverse reactions for pefloxacin include peripheral neuropathy, nervousness, agitation, anxiety, and phototoxic events such as rash, itching, and burning upon sunlight exposure. These effects are consistent with class-wide adverse effect patterns, though their incidence and severity may vary between individual fluoroquinolones [1].

A particularly relevant comparative study examined the tendon toxicity of several fluoroquinolones, including pefloxacin and norfloxacin, in a rat model. Researchers administered pefloxacin mesylate dihydrate (40 mg/kg), norfloxacin (40 mg/kg), ofloxacin (20 mg/kg), and ciprofloxacin (50 mg/kg) by gavage twice daily for three consecutive weeks, then evaluated biomechanical parameters and histopathological changes in Achilles tendon specimens six weeks after treatment completion. Results demonstrated that the mean elastic modulus of the control group was significantly higher than that of the norfloxacin and pefloxacin groups (p < 0.05 and p < 0.01, respectively), indicating compromised tendon integrity following fluoroquinolone exposure [6].

The yield force and ultimate tensile force measurements provided further evidence of tendon weakening, with the control group showing significantly higher values than the ciprofloxacin, norfloxacin, and pefloxacin groups. Histopathological examination revealed hyaline degeneration and fiber disarrangement in the tendons of ciprofloxacin, pefloxacin, and ofloxacin treatment groups, while myxomatous degeneration was observed specifically in the ciprofloxacin and pefloxacin groups. Based on these biomechanical and histopathological parameters, researchers concluded that ciprofloxacin and pefloxacin exhibited significantly higher biomechanical toxicity than the other fluoroquinolones evaluated [6].

Table 3: Comprehensive ADME and Toxicity Comparison of Pefloxacin and Norfloxacin

| Parameter | Pefloxacin | Norfloxacin |

|---|---|---|

| Absorption | Well absorbed by oral route [1] | Good oral absorption |

| Protein Binding | 20-30% [1] | Not specified in available literature |

| Primary Metabolism | Hepatic (to norfloxacin and pefloxacin N-oxide) [1] | Different metabolic pathways |

| Half-Life | 8.6 hours [1] | Shorter half-life |

| Key Toxicities | Tendon toxicity, peripheral neuropathy, CNS effects, phototoxicity [1] [6] | Tendon toxicity, CNS effects, phototoxicity [6] |

| Biomechanical Tendon Effects | Significant deterioration in yield force and ultimate tensile force [6] | Significant deterioration in yield force and ultimate tensile force [6] |

Experimental Methods and Analytical Techniques

Determination of Physicochemical Parameters

The experimental characterization of fluoroquinolone properties employs several standardized techniques that provide critical data for understanding their behavior in biological systems. Determination of the partition coefficient (log P), a key parameter predicting lipophilicity and membrane permeability, is commonly performed using the shake-flask technique with two immiscible phases: n-octanol and phosphate buffer at physiological pH. In this method, the temperature of the separation media is carefully controlled at 24°C, and drug substance concentrations are maintained below 0.01 mol/L to ensure accurate measurement. Test compounds are initially dissolved in 0.1 M phosphate buffer at pH 7.4, with subsequent adjustment to pH 6.0 to simulate gastrointestinal conditions [4].

Spectrofluorimetric methods have been successfully applied to study the acid-base equilibria and complexation behavior of fluoroquinolone antibiotics in aqueous solution. This analytical approach leverages the intrinsic fluorescence properties of these compounds, which vary characteristically with pH changes. Experimental measurements are typically conducted using a fluorescence spectrometer equipped with a 150-W xenon arc lamp and magnetic stirrer, maintaining samples in a thermostated quartz cell at 25.0±0.5°C. Instrument settings commonly include energy mode operation, 750 V dynode voltage, and 20 nm excitation and emission bandwidths. This technique enables precise determination of dissociation constants and metal complexation behaviors that influence antibacterial activity and pharmacokinetics [7].

Molecular Modeling and Theoretical Calculations

Computational approaches provide valuable insights into the structural and electronic properties of fluoroquinolones that determine their biological activity. Theoretical methods for evaluating lipophilicity parameters begin with conformational analysis using the Monte Carlo method with an MMFF94 force field to identify the most stable, lowest-energy conformers. These structures then undergo geometry optimization through density functional theory (DFT) methods, typically employing the B3LYP functional with 6-31*G basis sets. The free energy of solvation in various media (water, diethyl ether) can be determined using continuum solvent models like SM8, calculated as the difference in binding energy between the molecule in the gas phase and in solution [4].

The electrostatic potential on surfaces of equal electron density provides information about electron donor and acceptor sites that participate in intermolecular interactions, particularly dipole-dipole interactions and hydrogen bonding with solvent molecules. For partition coefficient prediction, several computational approaches are available, including fragmental methods (ACD/log P, AB/log P) that sum fragment values with correction factors, and atomic-contribution methods (Ghose/Crippen approach) that sum atomic contributions without correction factors. These in silico techniques have demonstrated considerable utility for predicting bioavailability and guiding structural optimization during drug development [4].

The following diagram illustrates the key experimental and computational methods used in fluoroquinolone research:

Figure 2: Experimental and computational methods for characterizing fluoroquinolone properties, including key techniques and parameters for each approach

Conclusion and Research Significance

The structural and functional relationship between pefloxacin and norfloxacin exemplifies the strategic application of medicinal chemistry principles to optimize antibacterial therapy. The critical distinction at the C-7 position, where pefloxacin features a 4-methylpiperazine group compared to the piperazine moiety in norfloxacin, confers distinct pharmacological advantages including enhanced lipophilicity, prolonged half-life, and improved tissue penetration. These physicochemical modifications translate to meaningful clinical differences, as evidenced by pefloxacin's superior performance in prophylactic efficacy among neutropenic cancer patients and its unique metabolic pathway yielding norfloxacin as an active metabolite [5] [1].

The continued scientific interest in fluoroquinolone structure-activity relationships is evidenced by ongoing research exploring novel analogs with modified biological properties. Recent investigations have examined fluoroquinolone analogs featuring various heterocyclic substitutions at the C-7 position, identifying compounds with retained or enhanced antibacterial activity. Particularly promising are 7-benzimidazol-1-yl-fluoroquinolone derivatives that demonstrate potent activity against Gram-positive pathogens including S. aureus, suggesting the potential for further optimization through targeted structural modifications [2]. Additionally, research exploring the repurposing of fluoroquinolones for anticancer applications highlights the versatility of this chemical scaffold, with specific derivatives demonstrating potent cytotoxic effects through topoisomerase inhibition, cell cycle arrest, and apoptosis induction in various cancer cell lines [8].

From a drug development perspective, the pefloxacin-norfloxacin analog relationship provides valuable insights for antibiotic design strategies. The successful optimization of pharmacokinetic properties while maintaining antibacterial potency demonstrates the value of targeted molecular modifications to the fluoroquinolone core structure. Furthermore, the experimental and computational methods developed for characterizing these compounds continue to support rational drug design approaches. As antimicrobial resistance remains a critical global health challenge, understanding these structure-activity relationships becomes increasingly important for developing next-generation antibiotics that overcome resistance mechanisms while maintaining favorable safety and pharmacokinetic profiles [4] [2].

Future Directions

The evolution of fluoroquinolone antibiotics continues to advance with several promising research directions:

- Novel C-7 substituents: Investigation of diverse heterocyclic systems including fused ring structures to enhance antibacterial spectrum and overcome resistance

- Dual-targeting analogs: Design of compounds with balanced inhibition of both DNA gyrase and topoisomerase IV to reduce resistance development

- Hybrid molecules: Development of fluoroquinolone conjugates with additional pharmacophores to expand therapeutic applications

- Computational optimization: Increased utilization of in silico methods for predicting ADME properties and toxicity early in the design process

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Pefloxacin [go.drugbank.com]

- 2. Fluoroquinolone Analogs, SAR Analysis, and the ... [mdpi.com]

- 3. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents... [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical studies on the molecular ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of norfloxacin and pefloxacin in the ... [pubmed.ncbi.nlm.nih.gov]

- 6. Oral toxicity of pefloxacin, norfloxacin, ofloxacin and ... [jstage.jst.go.jp]

- 7. Spectrofluorimetric study of the acid–base equilibria and ... [sciencedirect.com]

- 8. Design and synthesis of novel cytotoxic fluoroquinolone ... [nature.com]

Comprehensive Application Notes and Protocols for Determination of Pefloxacin Mesylate Dihydrate in Plasma Using HPLC

Introduction to the HPLC Method for Pefloxacin Mesylate Dihydrate

This compound is a broad-spectrum fluoroquinolone antibiotic with significant activity against both Gram-positive and Gram-negative bacteria. The determination of pefloxacin concentrations in biological matrices like plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The high-performance liquid chromatography (HPLC) method provides a reliable analytical technique for quantifying pefloxacin and its major metabolite, norfloxacin (N-demethyl pefloxacin), in plasma samples. This application note presents a validated HPLC method that demonstrates excellent sensitivity, specificity, and reproducibility for pefloxacin determination in plasma, making it suitable for both research and clinical applications.

The method has been extensively applied in pharmacokinetic studies across various species, including poultry, goats, and humans. In broiler chickens, for instance, the pharmacokinetics of pefloxacin after single 10 mg/kg BW intravenous and oral doses demonstrated an elimination half-life of 8.44±0.48 h (IV) and 13.18±0.82 h (oral), with an oral bioavailability of 70±2% [1]. The method's robustness allows for precise monitoring of pefloxacin and its metabolites throughout the drug's elimination phase, providing critical data for dosage regimen optimization.

Method Principles and Mechanism

Chromatographic Separation Principle

The analytical method for this compound in plasma employs reversed-phase chromatography based on the principle of hydrophobic interactions between the analyte, stationary phase, and mobile phase. Pefloxacin contains both hydrophobic regions (quinolone core, piperazinyl ring) and polar functional groups (carboxyl, carbonyl) that facilitate separation in a reversed-phase system. The stationary phase typically consists of octadecyl silane (C18) bonded to silica particles, which interacts with the hydrophobic components of pefloxacin, while the mobile phase—usually a mixture of aqueous buffer and organic modifier (acetonitrile or methanol)—elutes the compound based on its relative affinity for both phases.

The separation mechanism involves partition chromatography where pefloxacin molecules distribute between the hydrophobic stationary phase and the relatively polar mobile phase. The presence of ion-pairing agents or pH modifiers in the mobile phase enhances separation efficiency by suppressing silanol effects and controlling the ionization state of pefloxacin. Pefloxacin contains ionizable groups with pKa values of approximately 6.3 (piperazinyl nitrogen) and 5.7 (carboxylic acid), making its retention behavior highly dependent on mobile phase pH [2]. At the optimized pH of 2.9-4.8, pefloxacin exists primarily in its cationic form, which improves peak shape and resolution from other plasma components and the metabolite norfloxacin.

Sample Preparation Principle

Plasma sample preparation utilizes liquid-liquid extraction based on the differential solubility of pefloxacin in organic and aqueous phases. Pefloxacin's molecular structure allows for efficient extraction due to its amphiphilic nature—the quinolone core provides lipophilicity while the ionizable groups enable pH-dependent partitioning. The extraction process begins with basification of plasma samples using phosphate buffer (pH 7.5), which promotes the transfer of pefloxacin to the organic phase (methylene chloride) by reducing its ionization. The multiple extraction steps ensure high recovery, after which the drug is back-extracted into an acidic aqueous phase for final analysis, effectively concentrating the analyte and removing interfering plasma components [1].

Experimental Protocols

HPLC Instrumentation and Conditions

Table 1: Standard HPLC Conditions for Pefloxacin Determination in Plasma

| Parameter | Specification | Alternative Conditions |

|---|---|---|

| Column | C18 (250 × 4.6 mm, 5µm) | Nucleosil C18 (125 × 0.4 cm) [1] |

| Mobile Phase | Acetonitrile:0.025M phosphoric acid (13:87 v/v, pH 2.9) [2] | Acetonitrile:sodium acetate/citric acid/trimethylamine [1] |

| Flow Rate | 1.0 mL/min [2] | 2.0 mL/min [1] |

| Detection | UV at 275 nm [2] | Fluorescence: Ex 330 nm, Em 440 nm [1] |

| Injection Volume | 20 µL [1] | 20-100 µL |

| Column Temperature | Ambient | 25-40°C |

| Internal Standard | Acetaminophen [2] | Not specified |

The mobile phase should be prepared by mixing HPLC-grade acetonitrile with 0.025 M phosphoric acid solution in a ratio of 13:87 (v/v), with pH adjusted to 2.9 using potassium hydroxide [2]. Alternatively, a mobile phase consisting of acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), and water (850 mL) at pH 4.8 can be employed [1]. The selection of detection method depends on the required sensitivity—UV detection at 275-277 nm provides adequate sensitivity for most applications, while fluorescence detection (excitation 330 nm, emission 440 nm) offers enhanced sensitivity for low concentration samples or small sample volumes [1] [3].

Diagram 1: HPLC Method Workflow for Pefloxacin Determination in Plasma

Plasma Sample Preparation Protocol

Sample Collection and Storage: Collect blood samples in heparinized tubes and centrifuge at 1,500 × g for 10 minutes at 4°C. Separate plasma and store frozen at -45°C or below until analysis [1].

Extraction Procedure:

- Thaw frozen plasma samples completely and mix thoroughly by vortexing.

- Transfer 1 mL of plasma to a 15-mL glass centrifuge tube.

- Add 0.5 mL of 0.5 M sodium phosphate buffer (pH 7.5) and mix gently.

- Add 8 mL of methylene chloride (dichloromethane) and vortex mix for 1 minute.

- Centrifuge at 2,500 × g for 10 minutes to separate phases.

- Transfer the organic phase (lower layer) to a new tube.

- Repeat the extraction twice more with fresh methylene chloride, pooling all organic phases.

- Add 0.5 mL of 0.5 M sodium hydroxide to the pooled organic extract.

- Vortex mix for 1 minute and centrifuge at 1,500 × g for 10 minutes.

- Collect the aqueous phase (upper layer) and freeze at -45°C until HPLC analysis [1].

Quality Control Samples: Prepare quality control samples by spiking drug-free plasma with known concentrations of pefloxacin (low, medium, and high levels) and process alongside experimental samples to ensure analytical run validity.

Method Validation

Validation Parameters and Results

Table 2: Method Validation Results for Pefloxacin HPLC Determination

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.125-12 µg/mL [2] | R² ≥ 0.998 |

| Detection Limit (LOD) | 0.03125 µg/mL [2] | Signal-to-noise ≥ 3:1 |

| Quantitation Limit (LOQ) | 0.125 µg/mL [2] | Signal-to-noise ≥ 10:1, CV < 20% |

| Intra-day Precision (RSD) | 0.376-0.9056% [2] | RSD ≤ 2% |

| Inter-day Precision (RSD) | 0.739-0.853% [2] | RSD ≤ 2% |

| Accuracy | 100.09-100.72% [2] | 85-115% of nominal |

| Specificity | No interference from plasma components or metabolite [1] [2] | Resolution > 1.5 |

| Recovery | Efficient extraction with methylene chloride [1] | Consistent and reproducible |

The method validation followed International Council for Harmonisation (ICH) guidelines and demonstrated suitable performance characteristics for the determination of pefloxacin in plasma [2]. The linearity was established across a concentration range of 0.125-12 µg/mL with a correlation coefficient (R²) of 0.9987, indicating excellent relationship between peak area and concentration. The precision of the method, expressed as relative standard deviation (RSD), was below 1% for both intra-day and inter-day variations, meeting the acceptance criteria for bioanalytical methods. Accuracy results ranged from 100.09% to 100.72% of nominal values at three different concentration levels (70%, 100%, and 130%), well within the acceptable range of 85-115% [2].

The method's specificity was confirmed by the absence of interference from endogenous plasma components at the retention times of pefloxacin and its metabolite norfloxacin. The chromatographic resolution between pefloxacin, norfloxacin, and internal standard (when used) was greater than 1.5, indicating complete baseline separation. The extraction efficiency with methylene chloride provided consistent recovery of pefloxacin from plasma matrix, with the multiple extraction steps ensuring comprehensive drug recovery [1]. The stability of pefloxacin in plasma under various storage conditions was also established, though specific stability data would require further investigation depending on storage conditions.

Diagram 2: Method Validation Scheme for Pefloxacin HPLC Analysis

Applications and Implementation

Practical Applications in Pharmacokinetic Studies

The HPLC method for pefloxacin determination has been successfully implemented in various pharmacokinetic studies across multiple species. In broiler chickens, the method enabled the determination of key pharmacokinetic parameters after single 10 mg/kg BW intravenous and oral doses. The data revealed an elimination half-life of 8.44±0.48 h after IV administration and 13.18±0.82 h after oral administration, with peak plasma concentrations (Cmax) of 4.02±0.31 µg/mL achieved approximately 2 hours after oral dosing [1]. The method also allowed for the quantification of the major metabolite, norfloxacin (N-demethyl pefloxacin), which represented approximately 5% of the parent drug concentration in plasma, with a metabolite elimination half-life of 10.93±0.80 h after oral administration [1].

In lactating she-camels, a similar method demonstrated pefloxacin's pharmacokinetic profile after intravenous and intramuscular administration at 10 mg/kg body weight. The study reported an elimination half-life of 4.89±1.12 h after IV injection and 5.73±1.42 h after IM administration, with absolute bioavailability of 71.59±12.45% following intramuscular administration [4]. The method successfully quantified pefloxacin penetration into milk, with peak milk concentrations of 3.24±0.17 µg/mL achieved within 1 hour of administration, supporting its potential use for treating udder infections [4].

Implementation Notes and Troubleshooting

Column Care: C18 columns require proper equilibration (15-20 column volumes) before analysis. Regular column cleaning with high organic content mobile phase (80% acetonitrile) helps maintain performance and longevity.

Extraction Efficiency: If recovery is suboptimal, verify the pH of the phosphate buffer (should be pH 7.5) and ensure adequate mixing time during extraction. Increasing the number of extraction steps from three to four may improve recovery for problematic matrices.

Peak Shape Issues: Tailing peaks may indicate active silanol sites; increasing trimethylamine concentration in the mobile phase (up to 0.5%) can improve peak symmetry. Fronting peaks may suggest column overloading, requiring sample dilution or reduced injection volume.

Retention Time Shifts: Minor adjustments to mobile phase pH (±0.2 units) or organic content (±2-3%) can help maintain consistent retention times. Temperature control (±2°C) enhances retention time stability.

Sensitivity Enhancement: For low concentration samples, changing from UV to fluorescence detection can improve sensitivity approximately 10-fold, with excitation at 330 nm and emission at 440 nm providing optimal detection [1].

Conclusion

The HPLC method presented herein provides a robust, accurate, and precise approach for determining this compound concentrations in plasma matrices. The method has been thoroughly validated according to ICH guidelines and demonstrates excellent linearity, sensitivity, and specificity suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The detailed protocols for sample preparation, chromatographic separation, and method validation ensure that researchers can successfully implement this method in various laboratory settings with consistent results.

The applications in multiple species highlight the method's versatility and reliability for generating critical pharmacokinetic data essential for optimizing dosage regimens and understanding drug disposition characteristics. With proper attention to the implementation notes and troubleshooting guidelines, this method can serve as a valuable tool for researchers and clinicians working with this important fluoroquinolone antibiotic.

References

- 1. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a HPLC Method for ... [ijbms.mums.ac.ir]

- 3. DEVELOPMENT AND VALIDATION OF A STABILITY ... [semanticscholar.org]

- 4. Concentration-time Courses of Pefloxacin in Plasma and ... [pubmed.ncbi.nlm.nih.gov]

spectrophotometric determination Pefloxacin Mesylate Dihydrate

Quantitative Data Summary

The table below summarizes the key parameters of two validated spectrophotometric methods for Pefloxacin Mesylate determination.

| Method Parameter | Ion-Pair Method (Bromophenol Blue) | Direct UV Method |

|---|---|---|

| Principle | Formation and extraction of an ion-pair complex [1] | Direct measurement of UV absorption [2] |

| Absorption Maximum (λmax) | 590 nm [1] | 272 nm [2] |

| Linear Range | 0.15 - 1.25 μg/mL [1] | 0.5 - 20 μg/mL [2] |

| Molar Absorptivity | Reported [1] | Reported [2] |

| Limit of Detection (LOD) | Reported [1] | Reported [2] |

| Limit of Quantification (LOQ) | Reported [1] | Reported [2] |

| Accuracy (Recovery) | 97.5% - 101.9% (Tablets); 97.0% - 106.0% (Spike recovery) [1] | Applied for bulk and in-situ gelling ocular formulations [2] |

| Precision (RSD) | 1.0% - 1.1% [1] | Precise (as per ICH guidelines) [2] |

Detailed Experimental Protocols

Here are the step-by-step experimental workflows for the two methods.

Protocol 1: Ion-Pair Method with Bromophenol Blue

This method is based on the formation of an ion-pair complex between Pefloxacin Mesylate and Bromophenol Blue (BPB) at pH 5.2, followed by the extraction and measurement of the free dye [1].

Procedure [1]:

- Preparation of Standard Solution: Dissolve an appropriate amount of pure Pefloxacin Mesylate in a suitable solvent to prepare a standard stock solution.

- Ion-Pair Formation: Mix aliquots of the standard PFM solution with a solution of Bromophenol Blue.

- pH Adjustment: Adjust the pH of the mixture to 5.2 using a suitable buffer.

- Complex Formation: Allow the Pefloxacin-BPB ion-pair complex to form.

- Extraction: The complex is then extracted into an organic solvent. The free BPB dye is back-extracted and separated.

- Absorbance Measurement: Measure the absorbance of the extracted dye solution at 590 nm against a reagent blank.

- Calibration: Construct a calibration curve (absorbance vs. concentration) in the range of 0.15 - 1.25 μg/mL and determine the concentration of unknown samples from this curve.

Protocol 2: Direct UV Spectrophotometric Method

This method is a simpler, eco-friendly approach that directly measures the UV absorption of Pefloxacin Mesylate in a solution buffered to simulate physiological pH [2].

Procedure [2]:

- Solution Preparation: Dissolve the PFM (bulk drug or extracted from formulation) in Simulated Tear Fluid (STF) at pH 7.4.

- Mixing: Vortex the solution to ensure homogeneity.

- Spectral Scanning: Scan the solution in a UV spectrophotometer over the range of 200 to 400 nm to identify the absorption maximum.

- Absorbance Measurement: Measure the absorbance of the solution at the determined λmax of 272 nm.

- Calibration: Prepare a calibration curve using standard solutions in the concentration range of 0.5 - 20 μg/mL and use it to determine the concentration of unknown samples.

Method Validation Summary

Both methods have been validated according to International Council for Harmonisation (ICH) guidelines. Here is a summary of the typical validation criteria and the reported performance.

Key Validation Parameters [1] [2]:

- Linearity and Range: Both methods demonstrated a good correlation coefficient (>0.999) across their respective concentration ranges.

- Accuracy: Assessed by spike recovery experiments. The Ion-Pair method reported recoveries between 97.0% and 106.0%, confirming high accuracy [1].

- Precision: Both intra-day and inter-day precision were established. The Ion-Pair method showed Relative Standard Deviation (RSD) values between 1.0% and 1.1%, indicating excellent repeatability [1].

- Sensitivity: The Limits of Detection (LOD) and Quantification (LOQ) were determined for both methods, confirming their sensitivity for quantifying low amounts of PFM [1] [2].

Application Notes

- Method Selection: For routine analysis of tablets, the Ion-Pair method is well-suited and has been successfully applied [1]. For analysis related to ocular formulations, the Direct UV method developed in STF pH 7.4 is more appropriate and environmentally friendly [2].

- Compliance: Ensure all experiments are designed to meet the relevant ICH Q2(R1) guidelines for validation of analytical procedures.

References

Comprehensive Analytical Protocol for the Extraction and Quantification of Pefloxacin Mesylate Dihydrate in Plasma

Introduction and Basic Properties

Pefloxacin Mesylate Dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent with demonstrated efficacy against most Gram-negative and Gram-positive bacteria. Its chemical structure consists of a 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl) quinolone-3-carboxylic acid backbone combined with methanesulfonic acid and two water molecules, yielding a molecular formula of C₁₈H₂₈FN₃O₈S and a molecular weight of 465.50 g/mol [1] [2]. The compound operates through a well-defined mechanism of action, primarily inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for maintaining DNA supercoiling. This inhibition prevents DNA replication and transcription, ultimately leading to bacterial cell death [3] [1].

In pharmaceutical and clinical research, monitoring pefloxacin concentrations in biological matrices is crucial for several applications. Bioanalysis of pefloxacin enables pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The active metabolite N-demethyl pefloxacin (norfloxacin) also requires quantification as it contributes to the overall antibacterial activity [3]. The development of robust, sensitive, and reproducible analytical methods for extracting and quantifying pefloxacin from plasma is therefore essential for obtaining reliable data in both preclinical and clinical settings. This application note provides a detailed protocol for sample preparation, chromatographic analysis, and method validation, specifically optimized for this compound in plasma matrices.

Analytical Technique: HPLC with Fluorescence Detection

Chromatographic Conditions

The analysis of pefloxacin and its metabolite norfloxacin in plasma utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection. This combination provides the sensitivity and selectivity required for accurate quantification of these compounds in complex biological matrices [3]. The specific chromatographic parameters have been optimized to achieve adequate separation of pefloxacin from its major metabolite and endogenous plasma components.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

|---|---|

| Chromatographic System | Shimadzu LC-20AD |

| Column | Nucleosil C18 (5 µm, 12.5 cm × 0.4 cm) |

| Guard Column | C18 |

| Mobile Phase | Acetonitrile:Sodium acetate/citric acid buffer (15:85 v/v), pH 4.8 |

| Flow Rate | 2.0 mL/min |

| Detection | Fluorescence: λ_ex 330 nm, λ_em 440 nm |

| Injection Volume | 20 µL |

| Retention Time | Pefloxacin: ~5.1 min [4] |

The mobile phase composition is critical for achieving optimal separation. The buffer component consists of sodium acetate trihydrate (2 g) and citric acid monohydrate (2 g) dissolved in 850 mL of water, with the addition of 1 mL of trimethylamine to adjust selectivity. The final pH is adjusted to 4.8 to enhance peak shape and resolution [3]. The isocratic elution method ensures consistent retention times and stable baseline, which is essential for reproducible quantification across large sample batches.

Reagent Preparation